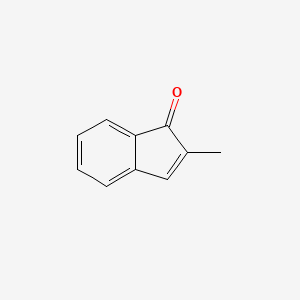

1H-Inden-1-one, 2-methyl-

描述

Contextualization within Indenone and Indane Chemical Space

The foundational structure of 1H-Inden-1-one, 2-methyl- is the indane nucleus, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. researchgate.net The introduction of a ketone group and a double bond within the five-membered ring gives rise to the indenone scaffold. ontosight.ai Specifically, 1H-Inden-1-one, 2-methyl- is a derivative of 1-indanone (B140024), where a methyl group is attached to the second carbon of the five-membered ring. This substitution has been shown to influence the compound's chemical reactivity and properties. cdnsciencepub.com

The indane and indenone chemical space is vast, encompassing a wide array of derivatives with diverse functionalities. researchgate.net These structures are of interest due to their presence in natural products and their utility as building blocks in the synthesis of more complex molecules. rsc.orgmdpi.com The rigid framework provided by the fused ring system is a key feature that chemists exploit in the design of new molecules with specific three-dimensional arrangements. researchgate.net

Physicochemical Properties of 2-Methyl-1-indanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H10O | molbase.comcymitquimica.comchemscene.comnih.gov |

| Molecular Weight | 146.19 g/mol | chemscene.comnih.gov |

| Appearance | Pale yellow liquid or crystalline solid | molbase.comchembk.com |

| Boiling Point | 93-95°C (at 4 mmHg) | molbase.comchembk.com |

| Density | 1.064 g/cm³ | molbase.comchembk.com |

| Refractive Index | 1.555 | molbase.comchembk.com |

Significance of the Indenone Scaffold in Contemporary Organic Chemistry

The indenone scaffold is a privileged structure in organic chemistry, particularly in the realm of medicinal chemistry and materials science. ontosight.aimdpi.com Arylidene indanones, which are derivatives with an aryl group attached to the exocyclic double bond at the 2-position, are considered rigid analogs of chalcones and have been extensively studied for a variety of biological activities. rsc.orgrsc.orgslsp.ch These activities include potential applications as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.ai

The synthetic versatility of indenones allows for the creation of a wide range of derivatives. researchgate.netresearchgate.netresearchgate.netacs.org Researchers have developed numerous methods for their synthesis, including intramolecular Friedel-Crafts acylations, palladium-catalyzed carbonylative cyclizations, and domino reactions. cdnsciencepub.comcdnsciencepub.comiyte.edu.trorganic-chemistry.org This synthetic accessibility, coupled with the interesting electronic and steric properties of the indenone core, makes it a valuable platform for the development of new functional molecules.

Scope of Academic Inquiry into 1H-Inden-1-one, 2-methyl- and Related Structures

Academic research on 1H-Inden-1-one, 2-methyl- and its analogs has explored various facets of their chemistry. Studies have investigated their synthesis, with a focus on improving reaction yields and developing efficient, one-pot procedures. cdnsciencepub.comcdnsciencepub.com For instance, research has shown that substitution at the 2-position of the indenone, such as with a methyl group, can significantly improve the yield of cyclized products in certain synthetic routes. cdnsciencepub.comcdnsciencepub.com

The reactivity of these compounds has also been a subject of investigation. For example, the photochemical bromination of 2-methyl indanone has been studied, leading to the formation of various mono-, di-, and tribrominated products. tubitak.gov.tr Furthermore, derivatives of 2-methyl-1H-inden-1-one have been utilized as intermediates in the synthesis of more complex molecules, such as 7-aryl-2-methyl-1H-indenes, which are precursors for metallocene catalysts used in olefin polymerization. semanticscholar.org The Michael addition reaction on related 2-methylene-1H-inden-1-one derivatives has also been explored to create a variety of new compounds. researchgate.net

Selected Reactions Involving 2-Methyl-1-indanone and Derivatives

| Reaction Type | Reactant(s) | Product(s) | Key Findings | Source |

|---|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Hydroxy-acid precursor | 2-Methyl-1-indanone | Substitution at the 2-position improves cyclization yield. | cdnsciencepub.comcdnsciencepub.com |

| Suzuki Coupling | 4-bromo-2-methyl-1H-indanone and arylboronic acids | 4-aryl-2-methyl-1H-indanones | Efficient, ligand-free palladium-catalyzed process. | semanticscholar.org |

| Photochemical Bromination | 2-methyl indanone and bromine | Tribromo indanone, dibromo indanone, and monobromo indandione | Formation of multiple brominated products. | tubitak.gov.tr |

| Reduction | 2-methyl-1-indanone and Diisobutylaluminium hydride | 2-methyl-1-indanol | Intermediate step for the synthesis of other derivatives. | google.com |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

5728-95-0 |

|---|---|

分子式 |

C10H8O |

分子量 |

144.17 g/mol |

IUPAC 名称 |

2-methylinden-1-one |

InChI |

InChI=1S/C10H8O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-6H,1H3 |

InChI 键 |

QYVIDQDORQTCBS-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=CC=CC=C2C1=O |

产品来源 |

United States |

Synthetic Methodologies for 1h Inden 1 One, 2 Methyl and Analogues

Foundational Synthetic Approaches to the Indenone Core

The construction of the indenone framework is a critical first step in the synthesis of 2-methyl-1H-inden-1-one. This is often accomplished by forming the saturated precursor, 1-indanone (B140024), which can then be further modified.

Cyclization Reactions for 1-Indanone Formation

Intramolecular cyclization reactions are a cornerstone in the synthesis of 1-indanones. These methods typically involve the formation of a new carbon-carbon bond on an aromatic ring, initiated by an acylating agent.

The direct intramolecular cyclization of 3-arylpropanoic acids is a common method for preparing 1-indanones. This reaction is typically promoted by strong acids which facilitate the electrophilic attack of the carboxylic acid onto the aromatic ring. While this method is atom-economical, it often requires harsh reaction conditions.

A notable example is the synthesis of 2,2-dimethyl-1-indanone from 2,2-dimethyl-3-phenylpropionic acid using anhydrous hydrogen fluoride google.com. The reaction proceeds via an acylium ion intermediate which then undergoes an intramolecular Friedel-Crafts acylation.

Table 1: Examples of 1-Indanone Synthesis via Carboxylic Acid Cyclization

| Starting Material | Reagent | Product | Yield (%) |

|---|

Yield not specified in the provided source.

A more reactive approach involves the conversion of the carboxylic acid to its corresponding acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation. This method generally proceeds under milder conditions compared to the direct cyclization of carboxylic acids, often employing a Lewis acid catalyst such as aluminum chloride (AlCl₃).

For instance, 2-methyl-1-indanone can be synthesized from 2-chloro-2-methylpropiophenone through an intramolecular Friedel-Crafts reaction catalyzed by aluminum chloride google.com.

Table 2: Synthesis of 2-Methyl-1-indanone via Acid Chloride Cyclization

| Starting Material | Reagent | Product | Yield (%) |

|---|

The intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of 1-indanones orgsyn.org. This reaction can be initiated from various starting materials, including carboxylic acids, acid chlorides, and Meldrum's acid derivatives. The use of Meldrum's acid derivatives provides an efficient route to 2-substituted 1-indanones. For example, 5,6-dimethoxy-2-methyl-1-indanone has been prepared via a catalytic intramolecular Friedel-Crafts reaction of a benzyl (B1604629) Meldrum's acid derivative orgsyn.org.

The choice of solvent can influence the regioselectivity of the reaction. For the synthesis of 5,6-dimethoxy-2-methyl-1-indanone, nitromethane was found to give optimal selectivity over its regioisomer orgsyn.org.

Table 3: Solvent Effect on the Friedel-Crafts Acylation for 5,6-Dimethoxy-2-methyl-1-indanone

| Solvent | Product Ratio (desired:regioisomer) |

|---|---|

| Nitromethane | >20:1 |

| Acetonitrile | 9:1 |

| Toluene | 8:1 |

Condensation Reactions for Indenone Framework Construction

Condensation reactions provide a direct route to the indenone framework, often by forming the characteristic α,β-unsaturated ketone moiety in a single step.

The Aldol (B89426) condensation, and specifically the Claisen-Schmidt condensation, is a versatile method for the synthesis of indenones. The Claisen-Schmidt condensation involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens nih.gov. In the context of 2-methyl-1H-inden-1-one synthesis, this would typically involve the reaction of 1-indanone with acetaldehyde or a related electrophile.

The reaction is usually base-catalyzed, proceeding through an enolate intermediate. The initially formed β-hydroxy ketone readily undergoes dehydration to yield the conjugated enone system of the indenone. Both acid and base-catalyzed conditions can be employed for the dehydration step libretexts.org.

While specific examples detailing the direct synthesis of 1H-Inden-1-one, 2-methyl- via this method are not extensively documented in the provided search results, the general principle of condensing 1-indanone with an appropriate aldehyde (like acetaldehyde) is a viable synthetic strategy. The reaction of 1-indanone with various benzaldehydes to form 2-benzylidene-1-indanones is a well-established example of this type of transformation nih.gov.

Table 4: General Scheme for Aldol Condensation to form 2-Substituted Indenones

| Ketone | Aldehyde | Catalyst | Product |

|---|

Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of indenone frameworks is no exception. These methods often involve the intramolecular cyclization of functionalized aromatic precursors, facilitated by catalysts based on palladium, rhodium, nickel, and other metals. Such strategies are prized for their efficiency and tolerance of various functional groups.

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry. One of the prominent methods for synthesizing indenones is the carbonylative cyclization of unsaturated aryl halides. organic-chemistry.org This process typically involves the reaction of an ortho-alkynylaryl halide with carbon monoxide in the presence of a palladium catalyst.

The general mechanism commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming an arylpalladium(II) complex. This is followed by the insertion of carbon monoxide to generate an aroylpalladium intermediate. Subsequent intramolecular insertion of the alkyne (carbopalladation) forms a vinylpalladium species, which then undergoes reductive elimination to furnish the indenone product and regenerate the palladium(0) catalyst. nih.gov

For the synthesis of 2-methyl-1H-inden-1-one, a suitable starting material would be 1-iodo-2-(prop-1-yn-1-yl)benzene. The reaction conditions would typically involve a palladium source, such as Pd(PPh₃)₂Cl₂, a phosphine ligand, a base, and a source of carbon monoxide.

Table 1: Key Steps in Palladium-Catalyzed Carbonylative Cyclization

| Step | Description | Intermediate |

| 1. Oxidative Addition | The aryl halide adds to the Pd(0) catalyst. | Arylpalladium(II) complex |

| 2. CO Insertion | Carbon monoxide inserts into the Aryl-Pd bond. | Aroylpalladium complex |

| 3. Carbopalladation | Intramolecular insertion of the alkyne moiety. | Vinylpalladium complex |

| 4. Reductive Elimination | Formation of the C-C bond to yield the indenone and regenerate Pd(0). | 1H-Inden-1-one, 2-methyl- |

This methodology's versatility allows for the synthesis of a wide array of substituted indenones by varying the substituents on both the aromatic ring and the alkyne moiety. rsc.org

Rhodium catalysts are particularly effective in promoting hydroacylation reactions, which involve the addition of an aldehyde C-H bond across a C-C multiple bond. Intramolecular rhodium-catalyzed hydroacylation provides a direct and atom-economical route to cyclic ketones, including indanones. rsc.org

The synthesis of a 2-methyl-substituted indanone via this method would typically start with a 2-alkenylbenzaldehyde derivative, such as 2-(prop-1-en-2-yl)benzaldehyde. The catalytic cycle is generally believed to involve the oxidative addition of the aldehydic C-H bond to a rhodium(I) center, creating an acylrhodium(III) hydride intermediate. This is followed by the migratory insertion of the tethered alkene into the rhodium-hydride bond. The final step is a reductive elimination that forms the five-membered ring of the indanone and regenerates the active rhodium(I) catalyst. rsc.org

Enantioselective variants of this reaction have been developed, employing chiral phosphine ligands to control the stereochemistry of the newly formed chiral center, which is particularly relevant for the synthesis of chiral indanone derivatives. rsc.org Another approach involves the rhodium-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids, where paraformaldehyde can serve as a CO-free source of carbon monoxide. organic-chemistry.org

Nickel, being a more earth-abundant and economical alternative to palladium and rhodium, has garnered significant interest as a catalyst for cyclization reactions. Nickel-catalyzed methods for indenone synthesis include carboacylation and reductive cyclization pathways.

One such strategy is the nickel-catalyzed formal exo-selective carboacylation of o-allylbenzamides with arylboronic acid pinacol (B44631) esters, which yields 2-benzyl-2,3-dihydro-1H-inden-1-ones. organic-chemistry.org This reaction is initiated by the oxidative addition of the amide C-N bond to a Ni(0) catalyst, followed by alkene insertion into the resulting Ni(II)-acyl bond.

Furthermore, nickel-catalyzed reductive cyclization of α,β-unsaturated ketones (enones) presents a powerful method for producing indanones. organic-chemistry.org This transformation can achieve high enantiomeric induction, making it valuable for synthesizing medically relevant molecules. The mechanism for this reductive cyclization often involves a Ni(0)-mediated process that generates radical intermediates, which then undergo cyclization and subsequent reduction. organic-chemistry.org These methods highlight nickel's utility in constructing the indanone core through diverse reaction manifolds. nih.gov

While less common than palladium, rhodium, or nickel in cyclization reactions, silver has been shown to promote specific C-C bond-forming reactions that lead to indanone structures. A notable example is the silver nitrate-promoted C-C coupling of 1,3-indanedione monotosylhydrazones with arylboronic acids. organic-chemistry.org

This reaction, often conducted under microwave conditions, provides 3-arylindan-1-ones in excellent yields. organic-chemistry.org The process is distinct from the previously mentioned cyclization strategies as it starts with a pre-formed five-membered ring (the 1,3-indanedione) and creates a new C-C bond at the 3-position. The tosylhydrazone serves as a functional group that, upon decomposition (likely forming a diazo intermediate), facilitates the silver-promoted coupling with the arylboronic acid. While this specific method yields a 3-substituted indanone, it demonstrates the utility of silver salts in forging C-C bonds on an indanone framework.

Targeted Synthesis of 1H-Inden-1-one, 2-methyl- and Specific Methylated Analogues

Targeted synthesis focuses on the precise construction of a specific molecule, often through the late-stage functionalization of a common intermediate. This approach is particularly useful for creating libraries of related compounds or for introducing specific substituents that are not compatible with the conditions of de novo cyclization methods.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orgborates.todayorganic-chemistry.org This reaction is exceptionally well-suited for the targeted synthesis of substituted indenones.

To synthesize a 2-aryl-2-methyl-1-indanone, a suitable strategy would involve the Suzuki coupling of an aryl boronic acid with a 2-bromo-2-methyl-1-indanone precursor. The reaction mechanism is well-established and involves a catalytic cycle of three main steps: wikipedia.org

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the brominated indanone, forming a Pd(II) complex.

Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium center, displacing the bromide.

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the C-C bond and the desired product, while regenerating the Pd(0) catalyst.

Table 2: Reactants and Reagents for Suzuki Coupling of a Brominated Indanone

| Component | Role | Example |

| Substrate | Electrophilic partner | 2-Bromo-2-methyl-1-indanone |

| Reagent | Nucleophilic partner | Phenylboronic acid |

| Catalyst | Facilitates the reaction | Pd(OAc)₂, Pd(PPh₃)₄ |

| Base | Activates the boronic acid | Na₂CO₃, K₂CO₃, KF |

| Solvent | Reaction medium | Toluene, Dioxane, Water |

This method offers high functional group tolerance and allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position of the indanone core, making it a highly modular and predictable synthetic route. nih.gov

Hydrogenation of Unsaturated Indenone Precursors

The selective hydrogenation of an exocyclic double bond in an α,β-unsaturated indenone precursor is a direct method for the synthesis of 2-methyl-1H-inden-1-one. This transformation requires a catalyst that preferentially reduces the carbon-carbon double bond while leaving the carbonyl group and the aromatic ring intact.

A common precursor for this reaction is 2-methylidene-1H-inden-1-one. The hydrogenation of this substrate can be effectively carried out using various catalytic systems. For instance, rhodium hydride catalysts have demonstrated high selectivity for the hydrogenation of C=C double bonds in α,β-unsaturated carbonyl compounds. These reactions are typically performed under mild conditions, such as at room temperature with hydrogen gas.

| Catalyst System | Substrate | Product | Key Features |

| Rhodium Hydride | α,β-Unsaturated Carbonyl Compounds | Saturated Carbonyl Compounds | High selectivity for C=C bond reduction. |

| Iridium on Carbon (Ir/C) | Furfural | 2-Methylfuran | Demonstrates selective hydrogenation of a side-chain double bond over a ring system. rsc.org |

| Palladium on Zinc Oxide (Pd/ZnO) | 2-Methyl-3-butyn-2-ol | 2-Methyl-3-buten-2-ol | High selectivity and stability in selective hydrogenation. researchgate.net |

The choice of catalyst and reaction conditions is crucial to prevent over-reduction to the corresponding alcohol or saturation of the aromatic ring. The selectivity of the hydrogenation process can be influenced by factors such as the catalyst support, solvent, and hydrogen pressure.

Alkylation Protocols for Methyl Group Introduction (e.g., Double Methylation)

Introducing a methyl group at the C2 position of the 1-indanone core is a fundamental strategy for the synthesis of 2-methyl-1H-inden-1-one. This is typically achieved through the alkylation of a pre-formed 1-indanone.

The process involves the formation of an enolate from 1-indanone using a suitable base, followed by quenching with a methylating agent, such as methyl iodide. To achieve double methylation at the C2 position, a strong base is often required to facilitate the formation of the dianion or to perform a second methylation on the mono-methylated product. The reaction conditions, including the choice of base and solvent, can significantly influence the yield and selectivity of the mono- versus di-methylated product.

A Heck-reduction–cyclization–alkylation (HRCA) methodology provides a one-pot approach to 2-substituted 1-indanones from diazonium salts and methyl vinyl ketone. beilstein-journals.org This process involves a base-mediated cyclization to form a 1-indanone anion which is then alkylated. beilstein-journals.org

| Base | Alkylating Agent | Substrate | Product | Reaction Conditions |

| Sodium Ethoxide | Not specified | 1-Indanone anion | 2-Substituted 1-indanones | Base-mediated cyclization followed by alkylation. beilstein-journals.org |

| Not specified | Methyl Iodide | Phenolic moiety of indanone | O-methylated indanone | MeI/K2CO3 in ethanol. rsc.org |

| Not specified | Methylmagnesium Bromide | Indanone | Tertiary benzylic alcohol | Initial methylation of the carbonyl group. rsc.org |

Advanced Synthetic Strategies for Indenone Derivatives

Modern synthetic chemistry offers a range of sophisticated methods for the construction of the indenone framework, which can be adapted for the synthesis of 2-methyl-1H-inden-1-one.

C-H Activation Methodologies

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of functionalized indenones. bohrium.comnih.gov This approach allows for the direct annulation of arenes with various coupling partners, avoiding the need for pre-functionalized starting materials. For the synthesis of 2-methyl substituted indenones, an appropriate aromatic precursor bearing a directing group can be reacted with an alkyne partner that incorporates the methyl group at the desired position.

These reactions often proceed through a cascade of C-H alkenylation and intramolecular cyclization. The use of a directing group on the aromatic substrate is typically required to control the regioselectivity of the C-H activation step. The choice of the rhodium catalyst and oxidant is critical for the efficiency of the transformation.

A notable example involves the Rh(III)-catalyzed C-H activation and multistep cascade reaction of benzimidates and alkenes to assemble diverse difunctionalized indenones. nih.gov Another approach is the Rh-catalyzed direct annulation of an aldehyde with an alkyne, where an in situ generated acetylhydrazine acts as a transient directing group. acs.org

| Catalyst | Reactants | Product | Key Features |

| Rh(III) complex | Benzimidates and alkenes | Difunctionalized indenones | Multistep cascade reaction. nih.gov |

| Rh catalyst | Aldehyde and alkyne | Indenone | In situ directing group formation and removal. acs.org |

| Rh(III) complex | Sulfoxonium ylides and 1,3-diynes | Alkynated indenone derivatives | Redox-neutral [3 + 2] annulation. acs.org |

Tandem Reaction Sequences (e.g., [2+2] Cycloaddition and Nazarov Reaction)

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules like substituted indenones. A sequence involving a [2+2] cycloaddition followed by a Nazarov cyclization can be employed to construct the indenone core with substitution at the 2-position.

The Nazarov cyclization is a 4π-conrotatory electrocyclization of a divinyl ketone to a cyclopentenone. By designing a divinyl ketone precursor that incorporates a methyl group at the appropriate position, subsequent cyclization can lead to 2-methyl-1H-inden-1-one. The reaction is typically promoted by a Lewis acid or a Brønsted acid.

A tandem Nazarov cyclization-halovinylation of divinyl ketones under Vilsmeier conditions has been developed for the synthesis of highly substituted cyclopentadienes, which can be precursors to indenones.

| Reaction Type | Precursors | Key Intermediate | Product |

| Tandem (5 + 2)-cycloaddition and Nazarov cyclization | (E)-2-arylidene-3-hydroxyindanones and conjugated eneynes | Not specified | Indanone-fused benzo[cd]azulenes researchgate.net |

| Tandem Nazarov cyclization/ene reaction | Trienones | Oxyallyl cation | Bicyclic spiro compounds nih.gov |

Decarbonylative Cycloaddition Reactions (e.g., Rhodium(I)-Catalyzed)

Rhodium(I)-catalyzed decarbonylative cycloaddition reactions provide a novel entry to the indenone skeleton. This methodology involves the reaction of a substrate that can undergo decarbonylation, such as a 1,2-dione, with an alkyne.

For the synthesis of 2-methyl-1H-inden-1-one, 1,2-indanedione could be reacted with propyne in the presence of a rhodium(I) catalyst. This process would involve the oxidative addition of the rhodium catalyst to the C-C bond of the dione, followed by decarbonylation, coordination of the alkyne, and reductive elimination to form the indenone ring. A rhodium-catalyzed two-component [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide has also been developed for the construction of bi- and tricyclic cyclooctenones, showcasing the versatility of rhodium catalysis in cycloaddition reactions. nih.govpku.edu.cn

Reactions Involving Schiff Bases and Carbon Suboxide

The reaction of Schiff bases with carbon suboxide (C3O2) in the presence of a Lewis acid, such as aluminum chloride, can lead to the formation of 1H-inden-1-one derivatives. researchgate.net Schiff bases, or imines, are typically formed from the condensation of a primary amine and an aldehyde or ketone.

In this synthetic approach, a Schiff base derived from an appropriately substituted aniline and benzaldehyde can react with carbon suboxide. The reaction likely proceeds through a series of cycloadditions and rearrangements to ultimately furnish the indenone core. To obtain 2-methyl-1H-inden-1-one, the substitution pattern of the starting Schiff base would need to be carefully chosen to introduce the methyl group at the desired position. For example, 1-oxo-N-phenyl-1H-inden-2-carbamide has been obtained from the reaction of Schiff bases with carbon suboxide in the presence of AlCl3. researchgate.net

Reaction Mechanisms and Chemical Transformations of 1h Inden 1 One, 2 Methyl and Its Derivatives

Mechanistic Investigations of Indenone Ring Formation

The synthesis of the indenone core, a key structural motif in various organic compounds, can be achieved through several mechanistic pathways. These routes involve complex bond-forming events, often guided by the principles of pericyclic reactions, the catalytic activity of transition metals, or specific intramolecular rearrangements.

Pericyclic reactions are concerted processes that occur through a cyclic transition state and are characterized by their high stereospecificity. msu.edulibretexts.org Two such reactions, the Diels-Alder and ene reactions, are relevant to the formation of the six-membered ring fused to the cyclopentenone core of indenone systems.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene (dienophile) to form a cyclohexene (B86901) ring. wikipedia.orgiitk.ac.inmasterorganicchemistry.com This reaction is a powerful tool for constructing six-membered rings with significant control over stereochemistry. wikipedia.orgiitk.ac.in The formation of the indenone skeleton can be envisaged through a pathway where a suitably substituted diene reacts with a dienophile that is part of a five-membered ring precursor. The reaction is driven by the formation of two new, energetically stable sigma bonds from two pi bonds. praxilabs.com For the reaction to proceed thermally, the orbital symmetries of the diene and dienophile must align, a condition described by the Woodward-Hoffmann rules. wikipedia.org

The Ene reaction is another type of pericyclic group transfer reaction. It involves an alkene possessing an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org The mechanism entails the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift, all in a concerted fashion. wikipedia.org The aromatic variant of this reaction, where the ene component is part of an aromatic ring, is typically rare due to the high energy required to disrupt aromaticity. nih.gov However, highly reactive enophiles can engage an arene with a benzylic C-H bond to serve as the ene donor. nih.gov

Transition metal catalysis offers highly efficient and selective routes for constructing the indenone framework. Catalysts based on palladium, rhodium, and nickel are particularly effective in mediating the cyclization reactions that form the fused ring system.

Palladium-catalyzed synthesis is a prominent method for forming indenones. One established mechanism involves the carbocyclization of benzenecarbaldehydes with internal alkynes. nih.gov The catalytic cycle is proposed to begin with the palladation of the aromatic aldehyde to form a palladium complex. This is followed by the syn-addition of this complex to the alkyne's triple bond. The resulting organopalladium(II) species undergoes intramolecular cyclization via nucleophilic addition to the aldehyde group, and subsequent reductive elimination yields the 2,3-disubstituted indenone product. nih.gov

Rhodium catalysts are also employed in the synthesis of indenone derivatives. organic-chemistry.org For instance, a rhodium-catalyzed C-H activation and cascade reaction of benzimidates with alkenes can produce diverse difunctionalized indenones. organic-chemistry.org Another approach uses a rhodium catalyst with paraformaldehyde as a CO gas-free source for the carbonylative cyclization of alkynes with 2-bromophenylboronic acids to yield indenones. organic-chemistry.org Furthermore, rhodium-catalyzed tandem reactions can achieve the synthesis of 2,3-substituted indanones under mild conditions. organic-chemistry.org

Nickel-catalyzed reactions provide another avenue for indanone synthesis. A notable example is the reductive cyclization of enones, which can produce indanones with high enantiomeric induction. organic-chemistry.org Nickel catalysts can also mediate the carboacylation of o-allylbenzamides with arylboronic acid pinacol (B44631) esters. This reaction is initiated by the oxidative addition of an activated amide C-N bond to a Ni(0) catalyst, followed by alkene insertion into a Ni(II)-acyl bond to form 2-benzyl-2,3-dihydro-1H-inden-1-ones. organic-chemistry.org

| Catalyst Metal | General Reaction Type | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Palladium (Pd) | Carbocyclization of benzenecarbaldehydes and alkynes | Palladation, Syn-addition to alkyne, Intramolecular cyclization, Reductive elimination | nih.gov |

| Rhodium (Rh) | Carbonylative cyclization of alkynes and boronic acids | Decarbonylation of formaldehyde, Carbonylation of alkyne, Cyclization | organic-chemistry.org |

| Nickel (Ni) | Reductive cyclization of enones | Oxidative addition, Alkene insertion, Reductive elimination | organic-chemistry.org |

Intramolecular rearrangements, particularly sigmatropic shifts, can be key steps in the formation of the indenone ring. A 1,5-hydrogen shift is a pericyclic reaction involving the migration of a hydrogen atom across a five-atom pi-system in a single mechanistic step. ucla.edu

This type of rearrangement has been identified in the synthesis of indanones from specific precursors. For example, the cyclization of certain electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by a Ruthenium complex, proceeds through a mechanism that involves a 1,5-hydrogen shift. organic-chemistry.org The reaction is believed to initiate with the formation of a metal-vinylidene intermediate. A subsequent 1,5-hydride shift within this intermediate facilitates the cyclization process, ultimately leading to the formation of the indanone product. organic-chemistry.orgfrontiersin.org This process showcases how a seemingly simple rearrangement can be a powerful tool for constructing complex cyclic systems. ucl.ac.uk

Derivatization Reactions at the Indenone Core

The indenone scaffold, once formed, can undergo various chemical transformations to introduce new functional groups. These derivatization reactions allow for the synthesis of a wide array of substituted indenones with tailored properties.

Halogenation is a fundamental derivatization reaction. The photochemical bromination of 2-methyl indanone (the saturated analog of 2-methyl-1H-inden-1-one) has been studied in detail. tubitak.gov.tr When 2-methyl indanone is treated with four equivalents of bromine in carbon tetrachloride under photo-irradiation, a mixture of products is obtained. tubitak.gov.tr The reaction yields a tribrominated indanone, a dibrominated indanone, and a monobrominated indandione. tubitak.gov.tr These products can be separated by column chromatography. tubitak.gov.tr

| Product | Description | Yield |

|---|---|---|

| Tribromo indanone | A tribrominated derivative of 2-methyl indanone. | 53% |

| Dibromo indanone | A dibrominated derivative of 2-methyl indanone. | 20% |

| Monobromo indandione | A monobrominated indandione derivative. | 20% |

Data from the photobromination of 2-methyl indanone with 4 equivalents of bromine. tubitak.gov.tr

Nucleophilic substitution is a class of reactions where an electron-rich nucleophile displaces a functional group on a substrate. wikipedia.orgorganic-chemistry.org In the context of the indenone core, nucleophilic aromatic substitution (SNAr) is a particularly relevant pathway. Aryl halides are generally inert to classical SN1 and SN2 reactions. pressbooks.pub However, SNAr can occur if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups. pressbooks.publibretexts.org

The carbonyl group of the indenone core is an electron-withdrawing group, which deactivates the fused benzene (B151609) ring toward electrophilic substitution but activates it for nucleophilic substitution. pressbooks.pub The SNAr mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub

Elimination: The leaving group departs, restoring the aromaticity of the ring. chemistrysteps.com

For this reaction to be effective on a halogen-substituted 2-methyl-1H-inden-1-one, the electron-withdrawing carbonyl group would facilitate the stabilization of the negative charge in the Meisenheimer intermediate, thereby enabling the substitution to occur. libretexts.org

Oxidation and Reduction Pathways

The chemical reactivity of 1H-Inden-1-one, 2-methyl- is significantly influenced by its ketone functional group, which readily participates in both oxidation and reduction reactions. These transformations are fundamental in synthetic chemistry for the generation of related compounds such as 2-methyl-indan-1-ol and 2-methyl-indane.

Reduction Reactions:

The carbonyl group of 2-methyl-1H-inden-1-one can be reduced to a secondary alcohol, forming 2-methyl-2,3-dihydro-1H-inden-1-ol. This is a common transformation achieved using various reducing agents. masterorganicchemistry.com For instance, sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that effectively reduces ketones to secondary alcohols. chemguide.co.ukyoutube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chemguide.co.uk A subsequent workup with a protic solvent protonates the resulting alkoxide to yield the final alcohol product. masterorganicchemistry.comyoutube.com

For enantioselective reductions, chiral catalysts are employed. The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the asymmetric reduction of prochiral ketones to chiral alcohols with high enantiomeric excess. wikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst in combination with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BH₃·SMe₂) or catecholborane. alfa-chemistry.comnrochemistry.comorganic-chemistry.org The catalyst coordinates with both the borane and the ketone, facilitating a face-selective hydride transfer via a six-membered transition state, which dictates the stereochemistry of the resulting alcohol. nrochemistry.comyoutube.com

Furthermore, complete deoxygenation of the carbonyl group to a methylene (B1212753) group (CH₂) can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions, which would convert 2-methyl-1H-inden-1-one into 2-methylindane.

Oxidation Reactions:

The reverse transformation, the oxidation of the secondary alcohol 2-methyl-2,3-dihydro-1H-inden-1-ol back to 2-methyl-1H-inden-1-one, is a standard reaction in organic synthesis. quora.com This can be achieved using a variety of oxidizing agents. Chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or polymer-supported chromic acid, are commonly used for the oxidation of secondary alcohols to ketones. quora.comsacredheart.edu Metal-free oxidation methods, like the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, also provide an efficient route to the ketone. quora.com

| Transformation | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| Reduction (Alcohol Formation) | 1H-Inden-1-one, 2-methyl- | Sodium Borohydride (NaBH₄) | 2-methyl-2,3-dihydro-1H-inden-1-ol |

| Enantioselective Reduction | 1H-Inden-1-one, 2-methyl- | (R)- or (S)-CBS Catalyst, Borane (BH₃) | Chiral 2-methyl-2,3-dihydro-1H-inden-1-ol |

| Oxidation | 2-methyl-2,3-dihydro-1H-inden-1-ol | Pyridinium Chlorochromate (PCC) or CrO₃ | 1H-Inden-1-one, 2-methyl- |

Isomerization Studies (e.g., UV-induced E/Z Isomerization)

While 1H-Inden-1-one, 2-methyl- itself does not possess the structural features for E/Z isomerization, its derivatives, particularly those with an exocyclic double bond at the 2-position, are excellent candidates for photoisomerization studies. These derivatives, often synthesized via Knoevenagel or Claisen-Schmidt condensation, exist as geometric isomers (E and Z) that can be interconverted upon irradiation with light. wikipedia.orgresearchgate.net

A prominent class of such derivatives is the 2-benzylidene-1-indanones. These compounds typically exist as the more thermodynamically stable E-isomer. However, upon irradiation with UV light, they can undergo isomerization to the Z-isomer. mdpi.comrsc.org This process is reversible, and the system can often be returned to the original state by irradiation with a different wavelength of light or through thermal relaxation. nih.gov

The ratio of E to Z isomers at the photostationary state (PSS) depends on factors such as the wavelength of irradiation, the solvent, and the substitution pattern on the aromatic rings. mdpi.combgu.ac.il For example, in studies on arylpyrrolylidene-indanone derivatives, irradiation with visible light (e.g., 405 nm) can lead to a PSS with over 96% of the Z-isomer, while subsequent irradiation at a longer wavelength (e.g., 530 nm) can revert the mixture to contain over 98% of the E-isomer. nih.gov This reversible toggling between two distinct geometric forms makes these molecules interesting candidates for development as molecular switches. nih.govresearchgate.net The driving force for the isomerization is the absorption of a photon, which promotes the molecule to an excited state where rotation around the carbon-carbon double bond becomes possible.

| Condition | Isomer Structure | Description |

|---|---|---|

| Thermal Equilibrium |  | The thermodynamically more stable E-isomer is predominant. |

| UV Irradiation (e.g., 365 nm) |  | Photoisomerization leads to the formation of the Z-isomer, establishing a photostationary state. |

Reactivity of the Carbonyl Group and the Cyclopentenone Ring

The reactivity of 1H-Inden-1-one, 2-methyl- is dictated by its two key functional components: the ketone carbonyl group and the α,β-unsaturated system of the cyclopentenone ring.

Reactivity of the Carbonyl Group:

The carbonyl group (C=O) is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity makes the carbonyl carbon a prime target for nucleophilic attack. chemguide.co.uk

One of the most fundamental reactions is nucleophilic addition, where a nucleophile adds across the C=O double bond. libretexts.org For example, Grignard reagents (R-MgX) and organolithium reagents (R-Li) react with the carbonyl carbon to form a new carbon-carbon bond, yielding a tertiary alcohol after acidic workup. researchgate.netmasterorganicchemistry.comlibretexts.org

The carbonyl group also reacts with nitrogen-based nucleophiles. For instance, it can condense with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. These reactions are typically reversible and acid-catalyzed.

Reactivity of the Cyclopentenone Ring:

The cyclopentenone ring in 2-methyl-1H-inden-1-one is an α,β-unsaturated ketone. This conjugated system allows for reactivity not only at the carbonyl carbon (1,2-addition) but also at the β-carbon of the double bond (1,4-conjugate addition or Michael addition). organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com

Michael Addition (1,4-Conjugate Addition): Soft nucleophiles, such as enolates (e.g., from malonates), organocuprates (Gilman reagents), amines, and thiols, preferentially attack the electrophilic β-carbon. wikipedia.orgmasterorganicchemistry.comresearchgate.net This reaction is highly valuable for forming new carbon-carbon or carbon-heteroatom bonds at the β-position. organic-chemistry.org

Knoevenagel Condensation: The α-methylene group (the CH₂ adjacent to the carbonyl) has acidic protons and can be deprotonated to form an enolate. This enolate can then act as a nucleophile. The Knoevenagel condensation involves the reaction of this active methylene group with aldehydes or ketones in the presence of a weak base, leading to the formation of a new carbon-carbon double bond at the α-position, as seen in the synthesis of 2-benzylidene-1-indanone derivatives. wikipedia.orgnih.govresearchgate.netacs.orgthermofisher.com

Diels-Alder Reaction: The electron-deficient double bond of the cyclopentenone ring can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes, providing a pathway to construct complex, fused polycyclic ring systems.

| Functional Group | Reaction Type | Description | Example Reagent/Reaction |

|---|---|---|---|

| Carbonyl Group | Nucleophilic Addition (1,2-Addition) | Attack at the electrophilic carbonyl carbon. | Grignard Reagents (R-MgX) |

| Condensation | Reaction with amines to form imines. | Primary Amines (R-NH₂) | |

| Cyclopentenone Ring | Michael Addition (1,4-Addition) | Nucleophilic attack at the β-carbon of the double bond. | Malonates, Organocuprates |

| Knoevenagel Condensation | Reaction at the α-methylene position with carbonyls. | Benzaldehyde with a base | |

| Diels-Alder Reaction | Acts as a dienophile in [4+2] cycloadditions. | Conjugated Dienes |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the elucidation of molecular structure and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the different chemical environments of hydrogen atoms in a molecule. The spectrum for 1H-Inden-1-one, 2-methyl- displays distinct signals corresponding to the aromatic protons, the vinyl proton, and the methyl protons.

The aromatic region of the spectrum typically shows complex multiplets between δ 7.2 and 7.7 ppm. These signals correspond to the four protons on the fused benzene (B151609) ring. The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing effect of the carbonyl group and the electronic nature of the fused ring system.

A key feature is the signal for the vinylic proton at the 3-position, which typically appears as a singlet or a narrow quartet due to coupling with the adjacent methyl group. This proton is deshielded by the conjugated system and the adjacent carbonyl group. The methyl group protons at the 2-position give rise to a characteristic signal, usually a doublet or a singlet depending on the coupling with the vinylic proton, in the upfield region of the spectrum.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.20 - 7.65 | Multiplet |

| Vinylic-H (C3) | ~7.2 | Singlet/Quartet |

| Methyl-H (C2-CH₃) | ~2.1 | Singlet/Doublet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of 1H-Inden-1-one, 2-methyl- shows distinct signals for the carbonyl carbon, the aromatic carbons, the vinylic carbons, and the methyl carbon.

The most downfield signal in the spectrum corresponds to the carbonyl carbon (C1) of the ketone, typically appearing around δ 195-205 ppm due to the strong deshielding effect of the double-bonded oxygen atom. The signals for the aromatic and vinylic carbons appear in the range of δ 120-150 ppm. The carbon atom of the methyl group (C2-CH₃) is observed in the upfield region of the spectrum, usually below δ 20 ppm.

| Carbon | Chemical Shift (δ, ppm) |

| C1 (C=O) | ~198 |

| Aromatic/Vinylic Carbons | 120 - 150 |

| C2-CH₃ | ~12 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical Assignment and Connectivity

While ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals and for confirming the connectivity within the 1H-Inden-1-one, 2-methyl- molecule.

COSY: A 2D COSY experiment would reveal the coupling relationships between protons, for instance, confirming the coupling between the vinylic proton at C3 and the methyl protons at C2, and the couplings between the adjacent aromatic protons.

HSQC: An HSQC experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC: An HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, it could show correlations from the methyl protons to the C2, C1, and C3 carbons, thereby confirming the placement of the methyl group. It would also be instrumental in assigning the quaternary carbons in the aromatic ring by observing correlations from nearby protons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The exact mass of 1H-Inden-1-one, 2-methyl- has been reported from liquid chromatography-high-resolution mass spectrometry (LC-HRMS) analysis. This technique is crucial for confirming the molecular formula of the compound, distinguishing it from isomers with the same nominal mass. The determined exact mass provides strong evidence for the chemical formula C₁₀H₈O.

| Technique | Parameter | Value | Reference |

| LC-HRMS | Exact Mass | 144.0575 | acs.org |

Ion Mobility Spectrometry (IMS) for Conformational and Structural Insights

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it can provide an additional dimension of separation and structural information. For a molecule like 1H-Inden-1-one, 2-methyl-, IMS could potentially be used to investigate its gas-phase conformation.

The collision cross-section (CCS), a value derived from IMS measurements, is a key parameter that reflects the three-dimensional shape of an ion. By comparing experimentally determined CCS values with theoretical calculations for different possible conformations, insights into the molecule's preferred gas-phase structure can be gained. While specific IMS studies on 1H-Inden-1-one, 2-methyl- are not available in the current literature, this technique holds promise for distinguishing it from other isomers and for providing deeper structural insights beyond what can be obtained from mass-to-charge ratio alone. The application of IMS would be particularly useful in the analysis of complex mixtures containing various indenone derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of chemical bonds, making it a powerful tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a primary technique for identifying the functional groups within 1H-Inden-1-one, 2-methyl-. The molecule's structure, featuring a conjugated ketone, an aromatic ring, and both aromatic and aliphatic C-H bonds, gives rise to a characteristic infrared spectrum. The conjugation of the carbonyl group with the aromatic system and the adjacent double bond is known to lower the frequency of the C=O stretching vibration compared to that of a simple aliphatic ketone. orgchemboulder.compg.edu.pl

The key diagnostic absorption bands expected in the FTIR spectrum of 1H-Inden-1-one, 2-methyl- are detailed below. The precise frequencies are influenced by the molecule's chemical environment and physical state.

Expected FTIR Absorption Bands for 1H-Inden-1-one, 2-methyl-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Ar-H) | Medium |

| 3000-2850 | C-H Stretch | Aliphatic (CH₃) | Medium |

| 1710-1685 | C=O Stretch | α,β-Unsaturated Ketone | Strong |

| 1650-1600 | C=C Stretch | Alkene | Medium-Weak |

| 1600, 1500 | C=C Stretch | Aromatic Ring | Medium |

This table is generated based on established characteristic frequencies for the functional groups present in the molecule. vscht.czudel.edu

The most prominent peak is anticipated to be the strong carbonyl (C=O) stretch, appearing in the 1685-1710 cm⁻¹ region, which is a lower wavenumber than that for saturated ketones (typically ~1715 cm⁻¹) due to the extended conjugation. orgchemboulder.comvscht.cz Absorptions just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H stretches of the methyl group. udel.edu The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks, including the characteristic out-of-plane C-H bending vibrations that can offer information about the substitution pattern of the benzene ring. udel.edu

Electronic Spectroscopy

Electronic spectroscopy utilizes ultraviolet (UV) and visible light to probe the electronic transitions within a molecule. The absorption of photons promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied orbitals, providing insight into the molecule's conjugated π-electron system.

The UV-Vis spectrum of 1H-Inden-1-one, 2-methyl- is defined by its chromophore, which consists of a benzene ring fused to an α,β-unsaturated ketone system. This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. libretexts.orglibretexts.org

Two primary types of electronic transitions are expected for this molecule: libretexts.orgwikipedia.org

π → π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

n → π* Transitions: These are lower-intensity absorptions that involve the promotion of a non-bonding electron (from a lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are typically observed at longer wavelengths than π → π* transitions. libretexts.orgmasterorganicchemistry.com

For the parent compound 1-indanone (B140024) (with a saturated five-membered ring), a λmax at 240 nm has been reported, corresponding to a strong π → π* transition. chegg.com For 1H-Inden-1-one, 2-methyl-, the additional double bond in the five-membered ring creates a more extended conjugated system, which would be expected to shift this π → π* transition to an even longer wavelength. The weak n → π* transition is anticipated to appear as a separate band at a longer wavelength, potentially around 270-300 nm. masterorganicchemistry.com

Expected Electronic Transitions for 1H-Inden-1-one, 2-methyl-

| Transition | Orbital Change | Expected Wavelength (λmax) | Relative Intensity (ε) |

|---|---|---|---|

| π → π* | HOMO to LUMO | ~240-260 nm | High |

This table is generated based on theoretical principles and data from analogous conjugated ketone structures. masterorganicchemistry.comchegg.com

X-ray Diffraction Analysis for Solid-State Molecular Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of 1H-Inden-1-one, 2-methyl- would yield a wealth of structural information, including bond lengths, bond angles, and torsional angles. This data allows for the unambiguous confirmation of the molecular connectivity and provides insight into the planarity of the fused ring system and the conformation of the methyl group.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1H-Inden-1-one, 2-methyl- and its derivatives to predict a range of chemical properties with high accuracy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.com

Computational studies on derivatives of 2,3-dihydro-1H-inden-1-one using DFT with the B3LYP/6-311G(d,p) basis set have been performed to determine these electronic properties. researchgate.net For instance, the HOMO and LUMO energies for related chalcone derivatives of 1H-inden-1-one provide insight into their electronic transitions, which are typically π-π* in nature. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. irjweb.com These calculations are crucial for understanding the electronic behavior of the indenone core structure.

Table 1: Representative Frontier Orbital Energies for Indenone Derivatives Calculated by DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (E)-2-(thiophen-2-ylmethylene)-2,3-dihydro-1H-inden-1-one | - | - | - |

| (E)-2-((1H-pyrrol-2-yl)methylene)-2,3-dihydro-1H-inden-1-one | - | - | - |

| (E)-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one | - | - | - |

| (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one | - | - | - |

DFT methods are extensively used to determine the most stable three-dimensional structure of a molecule. researchgate.net This is achieved by performing geometry optimization, a process that calculates the molecule's energy at various conformations to find the one with the minimum energy. For complex molecules derived from indolin-2-one and indole, DFT (specifically the B3LYP method) has been successfully used to calculate optimized geometries, including bond lengths and angles. researchgate.netnih.gov These theoretical structures can then be compared with experimental data, often showing good agreement. researchgate.net The total energy calculated for different conformers helps identify the most stable form of the molecule in its ground state. researchgate.net This type of analysis is fundamental for understanding the physical and chemical properties of 1H-Inden-1-one, 2-methyl-.

DFT is a valuable tool for predicting the reactivity of molecules and elucidating potential reaction pathways. researchgate.netrsc.org Global reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify reactivity. alrasheedcol.edu.iq

Furthermore, DFT can be used to calculate the atomization energy, which is the energy required to break down a molecule into its constituent atoms. This value is derived by subtracting the sum of the experimental enthalpies of formation of the individual atoms from the calculated total energy of the molecule. researchgate.net A higher atomization energy generally corresponds to greater thermodynamic stability. Such calculations are essential for predicting the outcomes of chemical reactions and understanding the stability of intermediates and transition states. nih.govtaylorfrancis.com

A key application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental results to validate the computational model. For derivatives of 2,3-dihydro-1H-inden-1-one, DFT calculations have been employed to predict 1H NMR chemical shifts. researchgate.net The calculated shifts often show a strong correlation with the experimental data, confirming the accuracy of the computed molecular structure. researchgate.net Discrepancies between theoretical and experimental values can often be explained by factors such as solvent effects, which can be incorporated into more advanced computational models. This comparative approach is crucial for the accurate structural elucidation of newly synthesized compounds. researchgate.netrsc.org

Table 2: Comparison of Theoretical and Experimental 1H NMR Chemical Shifts for an Indenone Derivative

| Proton | Experimental Shift (ppm) | Theoretical Shift (ppm) |

|---|---|---|

| H-olefinic | - | - |

| H-aromatic | - | - |

| CH2 (saturated) | 4.01-4.05 | - |

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., Binding Affinities for Coordination Complexes)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for investigating intermolecular interactions, such as hydrogen bonding, hydrophobic interactions, and the binding of a molecule to a receptor or a metal ion. mdpi.comarxiv.org

In the context of 1H-Inden-1-one, 2-methyl-, MD simulations could be used to explore its interactions with solvents or biological macromolecules. For coordination complexes, MD can help identify preferred binding sites and characterize the nature of the interactions (e.g., hydrogen bonds) between the ligand and a metal center. nih.govnih.gov By simulating the dynamic behavior of the system, researchers can gain insights into the stability of coordination complexes and the factors driving binding affinity, which is critical for applications in catalysis and materials science. nih.govmdpi.com

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods, including both semi-empirical approaches and more rigorous ab initio and DFT methods, to solve the Schrödinger equation for a molecule. researchgate.net These calculations provide fundamental information about molecular structure, energy, and properties.

For molecules related to 1H-Inden-1-one, 2-methyl-, computational studies have often compared results from different quantum chemical methods. For example, the performance of DFT methods (like B3LYP) is frequently benchmarked against Hartree-Fock (HF) theory. nih.gov It has been consistently found that DFT methods, which include electron correlation effects, provide results, such as vibrational frequencies, that are in better agreement with experimental data compared to the HF method. researchgate.netnih.gov These calculations form the theoretical foundation for understanding the entire spectrum of chemical and physical properties of the molecule.

Analysis of Isomers, Tautomers, and Rotamers

The structural diversity of 1H-Inden-1-one, 2-methyl- can be explored through the computational analysis of its potential isomers, tautomers, and rotamers. While specific computational studies on 1H-Inden-1-one, 2-methyl- are not extensively documented in the literature, the behavior of analogous systems, such as substituted cyclopentanones and other α,β-unsaturated ketones, can provide valuable insights.

Tautomerism:

1H-Inden-1-one, 2-methyl- can theoretically exist in equilibrium with its enol tautomer, 2-methyl-1H-inden-1-ol. Tautomerism is a critical consideration in understanding the reactivity and biological activity of carbonyl compounds. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and intramolecular hydrogen bonding.

Computational studies on similar cyclic ketones, like substituted cyclopentanones, have shown that the keto form is generally more stable than its enol counterpart. Density Functional Theory (DFT) calculations on such systems can predict the relative energies of the tautomers and the energy barrier for the tautomeric interconversion. For 1H-Inden-1-one, 2-methyl-, the extended conjugation in the indenone ring system is expected to stabilize the keto form significantly. However, the enol form may be stabilized in specific environments, particularly in nonpolar solvents or through intermolecular hydrogen bonding.

A hypothetical computational study of the tautomerism of 1H-Inden-1-one, 2-methyl- would involve geometry optimization of both the keto and enol forms, followed by frequency calculations to confirm that they are true minima on the potential energy surface. The relative energies would then be calculated to determine the predominant tautomer under various conditions.

Rotational Isomers (Rotamers):

Rotational isomerism in 1H-Inden-1-one, 2-methyl- would primarily concern the orientation of the methyl group. Due to the relatively free rotation around the C-C single bond connecting the methyl group to the indenone ring, the energy barrier to rotation is expected to be low. However, computational methods can be used to map the potential energy surface as a function of the dihedral angle of the methyl group. This can reveal the most stable conformations and any potential energy barriers. The existence of distinct, stable rotamers at room temperature is unlikely for the methyl group in this compound due to the low rotational barrier.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. pitt.edu A QTAIM analysis of 1H-Inden-1-one, 2-methyl- would provide a detailed picture of the nature of its chemical bonds, including the covalent and conjugated interactions within the ring system and the carbonyl group.

The core of QTAIM analysis lies in the identification of critical points in the electron density, where the gradient of the density is zero. These include nuclear critical points (NCPs), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). The properties of the electron density at these points, such as its value (ρ), the Laplacian of the electron density (∇²ρ), and the ellipticity (ε), provide quantitative information about the nature of the chemical bonds.

For 1H-Inden-1-one, 2-methyl-, a QTAIM analysis would be expected to reveal:

Bond Paths and Bond Critical Points: The presence of a bond path and a corresponding BCP between two atoms is a necessary condition for the existence of a chemical bond. The analysis would map out the covalent framework of the molecule.

Characterization of Covalent Bonds: For the C-C and C-H bonds, a high electron density at the BCP and a negative Laplacian would indicate a shared-shell (covalent) interaction. The C=C and C=O double bonds would exhibit higher electron density and ellipticity at the BCP compared to the single bonds, reflecting their greater bond order and π-character.

Analysis of the Conjugated System: The delocalized π-electron system of the indenone ring would be reflected in the properties of the BCPs along the conjugated path. The bond ellipticities would provide information about the extent of π-character in each bond.

The Carbonyl Group: The C=O bond would be characterized by a high electron density at the BCP, shifted towards the more electronegative oxygen atom. The Laplacian of the electron density would provide insight into the degree of charge concentration in the lone pairs of the oxygen atom.

A hypothetical QTAIM analysis of 1H-Inden-1-one, 2-methyl- would provide the following data for its key bonds:

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Ellipticity (ε) at BCP | Bond Character |

| C=O | High | Negative | High | Polar covalent, significant π-character |

| C=C (ring) | Intermediate to High | Negative | Intermediate | Covalent, significant π-character |

| C-C (ring) | Intermediate | Negative | Low | Covalent, some π-character due to conjugation |

| C-CH₃ | Intermediate | Negative | Low | Covalent, predominantly σ-character |

| C-H | Intermediate | Negative | Low | Covalent, predominantly σ-character |

This table is illustrative and represents expected trends based on the principles of QTAIM analysis for similar molecular structures.

Cheminformatics and In Silico Approaches for Compound Design and Analysis

Cheminformatics and in silico approaches are integral to modern drug discovery and development, enabling the efficient design and analysis of new chemical entities. researchgate.net For a compound like 1H-Inden-1-one, 2-methyl-, these computational tools can be used to predict its physicochemical properties, biological activities, and potential as a lead compound for drug development. The indenone scaffold is present in numerous biologically active molecules, making it an attractive starting point for in silico studies. scm.com

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For 1H-Inden-1-one, 2-methyl- and its derivatives, docking studies can be employed to investigate their potential binding modes with various biological targets. For instance, indenone derivatives have been studied as inhibitors of enzymes like acetylcholinesterase. In such a study, the 3D structure of 1H-Inden-1-one, 2-methyl- would be docked into the active site of the target protein to predict its binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. For a series of indenone derivatives, a 3D-QSAR model could be developed to identify the structural features that are crucial for their activity. This information can then be used to design new derivatives with enhanced potency. For example, a QSAR study on indenone-based inhibitors might reveal that bulky substituents at a specific position on the indenone ring increase activity, while polar groups at another position decrease it.

ADME/Tox Prediction:

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates. For 1H-Inden-1-one, 2-methyl-, various computational models can be used to estimate properties such as its solubility, permeability, metabolic stability, and potential for toxicity. These predictions are crucial in the early stages of drug discovery to identify and filter out compounds with unfavorable pharmacokinetic or toxicological profiles.

A hypothetical in silico ADME/Tox profile for 1H-Inden-1-one, 2-methyl- might include the following parameters:

| Property | Predicted Value/Classification | Implication for Drug Development |

| Molecular Weight | 144.17 g/mol | Compliant with Lipinski's Rule of Five (MW < 500) |

| LogP (Octanol-Water Partition Coefficient) | ~2.0-2.5 | Indicates good membrane permeability and potential for oral absorption |

| Aqueous Solubility | Moderate | May require formulation strategies to enhance bioavailability |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract |

| Blood-Brain Barrier (BBB) Permeability | Permeable | May be suitable for targeting central nervous system disorders |

| Cytochrome P450 Inhibition | Potential inhibitor of certain isoforms | Could lead to drug-drug interactions |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |

This table is illustrative and represents typical predictions for a small, relatively lipophilic molecule. Actual values would need to be calculated using specific in silico models.

By integrating these cheminformatics and in silico approaches, researchers can rationally design and prioritize new indenone derivatives with improved biological activity and drug-like properties, accelerating the process of drug discovery.

Applications in Organic Synthesis and Materials Science

Role as Intermediates in the Synthesis of Complex Organic Molecules

1H-Inden-1-one, 2-methyl-, a prominent member of the indanone family, serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the reactive carbonyl group and the α-methylated cyclopentanone ring fused to a benzene (B151609) ring, which together provide a versatile scaffold for further chemical modifications. This compound is frequently employed as a starting material for the creation of more intricate molecular architectures with potential applications in medicinal chemistry and materials science .

A significant area of research focuses on the synthesis of chiral indanone derivatives from 2-methyl-1-indanone. These chiral building blocks are highly valuable as precursors for bioactive molecules, including potential inhibitors of acetylcholinesterase and monoamine oxidase (MAO), enzymes implicated in neurodegenerative disorders . The synthesis of these complex targets often involves stereoselective reactions such as enzymatic dynamic kinetic resolution (DKR), asymmetric α-arylation, and hydroxymethylation, which introduce specific functional groups at the α-position to the carbonyl with high stereocontrol sigmaaldrich.comsigmaaldrich.com.

Furthermore, 1H-Inden-1-one, 2-methyl- is a key precursor in the synthesis of other complex carbocyclic and azulenic systems. For instance, it has been utilized as the starting material for the synthesis of β-benzocycloalkenones and 2-methyl-6-carboxyazulene sigmaaldrich.comsigmaaldrich.com. These transformations highlight the role of the indanone core as a robust platform for constructing larger, more complex ring systems. The indanone scaffold's versatility allows for the design and synthesis of compounds with a broad spectrum of targeted biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties nih.gov.

The following table summarizes some of the complex organic molecules and derivatives synthesized from 1H-Inden-1-one, 2-methyl-:

| Starting Material | Reaction Type | Product/Derivative | Potential Application |

| 1H-Inden-1-one, 2-methyl- | Enzymatic Dynamic Kinetic Resolution | Chiral 2-methyl-1-indanone | Precursor for bioactive molecules |

| 1H-Inden-1-one, 2-methyl- | Asymmetric α-arylation | α-Aryl-2-methyl-1-indanone | Intermediate in medicinal chemistry |

| 1H-Inden-1-one, 2-methyl- | Asymmetric hydroxymethylation | 2-Hydroxymethyl-2-methyl-1-indanone | Synthetic intermediate |

| 1H-Inden-1-one, 2-methyl- | Wittig-ring expansion | β-Benzocycloalkenone | Building block for complex structures |

| 1H-Inden-1-one, 2-methyl- | Multi-step synthesis | 2-Methyl-6-carboxyazulene | Azulene derivative synthesis |

Development of Advanced Materials

The indanone scaffold, including derivatives of 1H-Inden-1-one, 2-methyl-, has garnered interest in the field of materials science, particularly in the development of organic electronic materials. The inherent electronic properties of the indanone core, which features a conjugated system and an electron-withdrawing carbonyl group, make it a promising building block for designing novel organic semiconductors. While specific research on 1H-Inden-1-one, 2-methyl- as an electron acceptor in photovoltaic devices is an emerging area, the broader class of indanone derivatives has been explored for various applications in organic electronics, such as in the creation of dyes, fluorophores, and components of Organic Light-Emitting Diodes (OLEDs) .

The design of electron acceptor materials is crucial for the performance of organic photovoltaic (OPV) cells. These materials must possess appropriate energy levels (LUMO and HOMO) to facilitate efficient charge separation and transport. The tunability of the indanone structure through chemical modification allows for the fine-tuning of these electronic properties. By introducing different substituent groups onto the aromatic ring or the cyclopentanone moiety of 1H-Inden-1-one, 2-methyl-, it is possible to modulate the electron affinity and energy levels of the resulting molecules, thereby optimizing them for use as electron acceptors in OPVs.

The photochemical properties of ketones, such as 1H-Inden-1-one, 2-methyl-, suggest their potential application as photoinitiators in polymerization reactions. The carbonyl group in the indanone structure can absorb ultraviolet (UV) light, leading to the promotion of an electron from a non-bonding n-orbital to an anti-bonding π-orbital (n→π excitation). This process generates an excited triplet state that is a diradical, capable of initiating polymerization nih.govbeilstein-journals.org.

In a photochemical cyclization study of ketones with good leaving groups adjacent to the carbonyl, irradiation led to the formation of 1,4-diradicals through n–π* excitation followed by a 1,5-hydrogen migration nih.govbeilstein-journals.org. This demonstrates the photoactivity of the indanone core and its ability to generate radical species upon UV exposure. These generated radicals can then initiate the chain-growth polymerization of various monomers. While the direct use of 1H-Inden-1-one, 2-methyl- as a commercial photoinitiator is not extensively documented, its fundamental photochemical reactivity provides a basis for its potential in this application.

Substituted indene derivatives are highly valuable as precursors for indenyl ligands, which are crucial components of metallocene catalysts used in olefin polymerization abo.fisoftbeam.net. 1H-Inden-1-one, 2-methyl- can serve as a versatile starting material for the synthesis of such substituted indenes. A key transformation involves the conversion of the ketone functionality into a system that can be readily dehydrated to form the indene double bond.

One effective method is the zinc-mediated Barbier-type allylation of indanones in aqueous media abo.fi. This approach provides a more environmentally benign route to substituted indenes compared to traditional methods that use air-sensitive organometallic reagents. In this reaction, 1H-Inden-1-one, 2-methyl- can be reacted with an allyl halide in the presence of zinc metal to form a tertiary alcohol, which is then subjected to acid-catalyzed dehydration to yield the corresponding 2-methyl-substituted allyl-indene. These indenyl precursors can then be deprotonated and coordinated to a transition metal, such as zirconium, to form the active metallocene catalyst hhu.dewikipedia.org. The structure of the indenyl ligand, including the nature and position of substituents like the methyl group, can significantly influence the activity, selectivity, and properties of the resulting polymer.

Precursors for Specialized Chemical Scaffolds and Heterocyclic Systems